1-(2-chloro-1-(thiophen-2-yl)ethyl)-1H-pyrrole
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Overview
Description
1-(2-chloro-1-(thiophen-2-yl)ethyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 2-chloro-1-(thiophen-2-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-1-(thiophen-2-yl)ethyl)-1H-pyrrole typically involves multi-step reactions. One common method involves the reaction of 2-chloro-1-(thiophen-2-yl)ethanone with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-1-(thiophen-2-yl)ethyl)-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 1-(2-azido-1-(thiophen-2-yl)ethyl)-1H-pyrrole, 1-(2-thio-1-(thiophen-2-yl)ethyl)-1H-pyrrole, etc.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol or amine derivatives.
Scientific Research Applications
1-(2-chloro-1-(thiophen-2-yl)ethyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-1-(thiophen-2-yl)ethyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(thiophen-2-yl)ethanone
- 2-chloro-1-(thiophen-2-yl)ethan-1-one
- 2-(chloroacetyl)thiophene
Uniqueness
1-(2-chloro-1-(thiophen-2-yl)ethyl)-1H-pyrrole is unique due to the presence of both a pyrrole ring and a thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10ClNS |
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Molecular Weight |
211.71 g/mol |
IUPAC Name |
1-(2-chloro-1-thiophen-2-ylethyl)pyrrole |
InChI |
InChI=1S/C10H10ClNS/c11-8-9(10-4-3-7-13-10)12-5-1-2-6-12/h1-7,9H,8H2 |
InChI Key |
LLYPWQCBXZCPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CCl)C2=CC=CS2 |
Origin of Product |
United States |
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